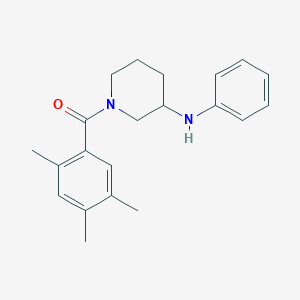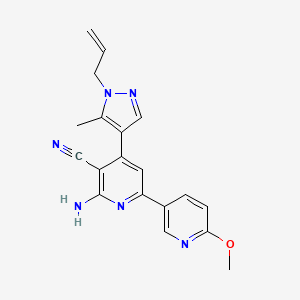
N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamine, also known as TAP or TAPC, is a compound that has gained significant attention in the field of scientific research due to its unique properties. TAPC is a fluorescent dye that is commonly used as a probe for biological imaging and sensing applications.
Mécanisme D'action
The mechanism of action of N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC involves the interaction of the fluorescent dye with the target molecule. N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC is excited by light of a specific wavelength, which causes it to emit light at a longer wavelength. The intensity of the emitted light is proportional to the concentration of the target molecule in the sample.
Biochemical and Physiological Effects
N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has been shown to have minimal biochemical and physiological effects on biological systems. It does not interact with DNA or RNA and has no toxic effects on cells at concentrations commonly used in experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC is its high sensitivity and specificity for detecting target molecules in biological systems. It is also easy to use and can be applied to a wide range of biological samples. However, N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has some limitations, such as its limited photostability and susceptibility to photobleaching.
Orientations Futures
In the future, N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC could be further developed to improve its photostability and reduce its susceptibility to photobleaching. It could also be used in combination with other fluorescent probes to study complex biological systems. Additionally, N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC could be used in the development of new diagnostic tools for detecting diseases such as cancer and Alzheimer's disease.
Conclusion
In conclusion, N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamine, or N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC, is a fluorescent dye that has gained significant attention in the field of scientific research due to its unique properties. N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has been widely used as a probe for biological imaging and sensing applications and has minimal biochemical and physiological effects on biological systems. While N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has some limitations, it has the potential to be further developed and used in a wide range of scientific research applications.
Méthodes De Synthèse
The synthesis of N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC involves the reaction of 2,4,5-trimethylbenzoyl chloride with N-phenyl-3-piperidinamine in the presence of a base such as triethylamine. The resulting product is a yellow crystalline powder that is highly soluble in organic solvents such as chloroform and dichloromethane.
Applications De Recherche Scientifique
N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has been widely used in the field of scientific research as a fluorescent probe for biological imaging and sensing applications. It has been used to detect the presence of specific molecules in biological systems such as DNA, RNA, and proteins. N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has also been used to study the dynamics of biological processes such as cell signaling and gene expression.
Propriétés
IUPAC Name |
(3-anilinopiperidin-1-yl)-(2,4,5-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-15-12-17(3)20(13-16(15)2)21(24)23-11-7-10-19(14-23)22-18-8-5-4-6-9-18/h4-6,8-9,12-13,19,22H,7,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWAUYYLAMUAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)N2CCCC(C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-{[(2,5-dimethylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5373156.png)
![N-[5-(aminocarbonyl)-2-methylphenyl]-6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5373165.png)
![2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5373170.png)
![N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5373177.png)
![1-{1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5373183.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-6-isopropyl-N-methyl-1H-indole-2-carboxamide](/img/structure/B5373194.png)
![(1R*,2R*,4R*)-N-{2-[(2,2,2-trifluoroacetyl)amino]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5373196.png)
![2-{2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5373210.png)
![2-(2,6-dimethyl-4-morpholinyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazol-4(5H)-one](/img/structure/B5373218.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5373223.png)

![5-[2-(1H-imidazol-1-yl)propanoyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5373235.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-N-methyl-2-propanamine](/img/structure/B5373250.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B5373251.png)